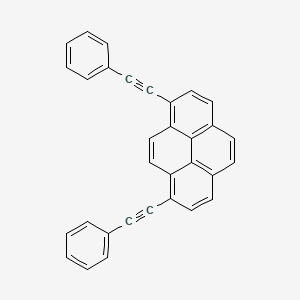
1,8-Bis(phenylethynyl)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis(phenylethynyl)pyrene is a polycyclic aromatic hydrocarbon that features two phenylethynyl groups attached to the 1 and 8 positions of the pyrene core. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-Bis(phenylethynyl)pyrene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 1,8-dibromopyrene is reacted with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate. The reaction conditions often include heating the mixture to around 80-100°C for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Bis(phenylethynyl)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the phenylethynyl groups to phenylethyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyrene core, particularly at the 3, 6, and 8 positions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Phenylethyl-substituted pyrene derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrene derivatives.
Applications De Recherche Scientifique
1,8-Bis(phenylethynyl)pyrene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials. Its unique photophysical properties make it valuable in the study of fluorescence and photoluminescence.
Biology: Employed as a fluorescent probe in biological imaging and sensing applications. Its ability to emit light upon excitation makes it useful for tracking and visualizing biological processes.
Medicine: Investigated for potential use in photodynamic therapy, where its light-emitting properties can be harnessed to target and destroy cancer cells.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent luminescent properties.
Mécanisme D'action
The mechanism by which 1,8-Bis(phenylethynyl)pyrene exerts its effects is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the emission of light at a different wavelength. This process, known as fluorescence, is governed by the molecular structure and the electronic transitions within the compound. The phenylethynyl groups enhance the conjugation and rigidity of the molecule, contributing to its high fluorescence quantum yield.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Bis(phenylethynyl)pyrene: Similar in structure but with phenylethynyl groups at the 1 and 6 positions. Exhibits different photophysical properties due to the altered substitution pattern.
1,3,6,8-Tetrakis(phenylethynyl)pyrene:
1,8-Diphenylpyrene: Lacks the ethynyl linkers, resulting in different electronic properties and applications.
Uniqueness
1,8-Bis(phenylethynyl)pyrene is unique due to its specific substitution pattern, which provides a balance between rigidity and flexibility, leading to distinct photophysical properties. This makes it particularly valuable in applications requiring high fluorescence efficiency and stability.
Propriétés
Numéro CAS |
83086-16-2 |
|---|---|
Formule moléculaire |
C32H18 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
1,8-bis(2-phenylethynyl)pyrene |
InChI |
InChI=1S/C32H18/c1-3-7-23(8-4-1)11-13-25-15-17-27-19-20-28-18-16-26(14-12-24-9-5-2-6-10-24)30-22-21-29(25)31(27)32(28)30/h1-10,15-22H |
Clé InChI |
UCRALUXMBXZTPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=C3C=CC4=C(C=CC5=C4C3=C(C=C5)C=C2)C#CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



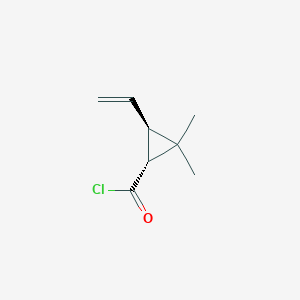
![Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14417420.png)

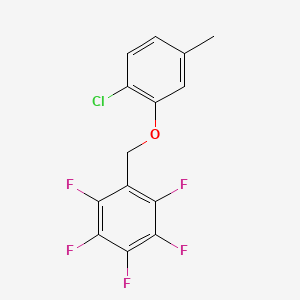
silane](/img/structure/B14417441.png)


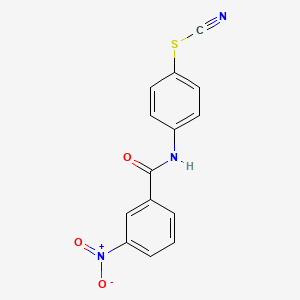
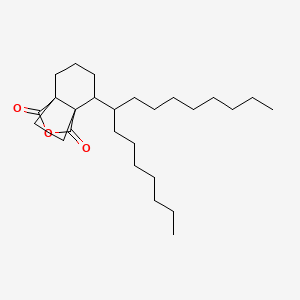
![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)
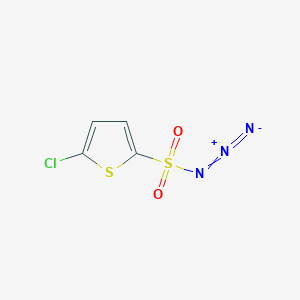
![(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14417493.png)
![Ethyl 2-[(ethylamino)methyl]decanoate](/img/structure/B14417500.png)
